N-Ethyldibenzylamine

Description

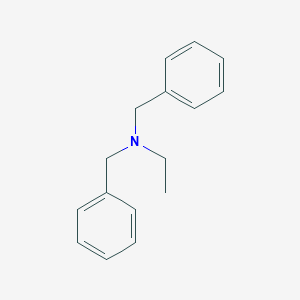

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGPDYJIPNTOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146739 | |

| Record name | N-Ethyldibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10479-25-1 | |

| Record name | N-Ethyl-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10479-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyldibenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010479251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyldibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyldibenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLDIBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX67LJ8BJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Ethyldibenzylamine

Direct Alkylation Approaches for Tertiary Amine Synthesis

Direct alkylation is a primary and straightforward method for the synthesis of tertiary amines. google.com This process involves the reaction of a secondary amine with an alkylating agent. For the synthesis of N-Ethyldibenzylamine, the secondary amine is dibenzylamine (B1670424), and the ethyl group is introduced using an appropriate ethylating agent. This method hinges on the nucleophilic character of the secondary amine attacking the electrophilic carbon of the alkylating agent. rsc.org

The reaction of dibenzylamine with an ethyl halide, such as ethyl iodide or ethyl bromide, is a classic example of nucleophilic aliphatic substitution for amine synthesis. rsc.orgnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of dibenzylamine attacks the electrophilic ethyl group of the ethyl halide, displacing the halide ion and forming a trialkylammonium salt. A base is then required to deprotonate this salt to yield the final tertiary amine, this compound.

The general reaction is as follows: (C₆H₅CH₂)₂NH + CH₃CH₂X → [(C₆H₅CH₂)₂N(H)CH₂CH₃]⁺X⁻ [(C₆H₅CH₂)₂N(H)CH₂CH₃]⁺X⁻ + Base → (C₆H₅CH₂)₂NCH₂CH₃ + [Base-H]⁺X⁻

The choice of base and solvent is crucial for the success of the reaction, as it can influence the reaction rate and minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation. google.comnih.gov Common bases used in such alkylations include potassium carbonate or triethylamine. youtube.com The use of a non-protic solvent like acetonitrile (B52724) is also common. While specific data for the reaction of dibenzylamine with ethyl halides is not extensively detailed in publicly available literature, the general conditions for the alkylation of secondary amines provide a framework for this synthesis. The reactivity of the ethyl halide is also a key factor, with ethyl iodide being more reactive than ethyl bromide, which is in turn more reactive than ethyl chloride.

Table 1: Representative Conditions for N-Alkylation of Secondary Amines with Alkyl Halides

| Secondary Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| General Secondary Amine | Alkyl Iodide | Hünig's base | Acetonitrile | Room Temp. | High | google.com |

| General Secondary Amine | Alkyl Bromide | Potassium Hydride/Triethylamine | Not Specified | Not Specified | Satisfactory | youtube.com |

| Aniline (Primary Amine) | Methyl Iodide | Triethylamine | Acetone | Not Specified | Not Specified | youtube.com |

Note: This table presents generalized and representative data for the alkylation of amines. Specific yields for this compound would require experimental determination.

An alternative to ethyl halides for the ethylation of dibenzylamine is the use of ethyl sulfates, most commonly diethyl sulfate (B86663). Diethyl sulfate is a potent ethylating agent. The mechanism is similar to that of alkyl halides, where the nitrogen atom of dibenzylamine acts as a nucleophile, attacking one of the ethyl groups of diethyl sulfate.

The general reaction is as follows: (C₆H₅CH₂)₂NH + (CH₃CH₂O)₂SO₂ → (C₆H₅CH₂)₂NCH₂CH₃ + CH₃CH₂OSO₃H

This reaction typically proceeds under basic conditions to neutralize the resulting ethylsulfuric acid. A significant advantage of using dialkyl sulfates is their high reactivity. However, this high reactivity also necessitates careful control of the reaction conditions to prevent side reactions and ensure safety. Diethyl sulfate is recognized as a strong alkylating agent that can ethylate DNA and is considered probably carcinogenic to humans, requiring appropriate handling precautions. nih.gov

While specific documented examples detailing the reaction of dibenzylamine with diethyl sulfate are scarce in the available literature, reports on the alkylation of other amines, such as diisopropylamine (B44863) with diethyl sulfate to produce diisopropylethylamine, indicate that this is a viable synthetic route. google.com

Table 2: Representative Conditions for N-Alkylation of Amines with Dialkyl Sulfates

| Amine | Alkylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| Diisopropylamine | Diethyl Sulfate | 100-130 °C, 0-0.6 MPa | Diisopropylethylamine | 81.4 | google.com |

| Monoethanolamine | Diethyl Sulfate | 20-100 °C | Diethylaminoethanol | Not Specified | googleapis.com |

Note: This table illustrates the use of diethyl sulfate for alkylating other amines. The conditions would likely be similar for the synthesis of this compound but would require empirical optimization.

General Principles of Tertiary Amine Synthesis Relevant to this compound

The synthesis of tertiary amines, such as this compound, from secondary amines is governed by several key chemical principles. The core of the synthesis is a nucleophilic substitution reaction, where the secondary amine acts as the nucleophile. rsc.org

A primary challenge in the synthesis of tertiary amines via direct alkylation is the potential for over-alkylation. The product tertiary amine can itself act as a nucleophile and react with the alkylating agent to form a quaternary ammonium salt. nih.gov This is often an undesired side reaction that reduces the yield of the target tertiary amine. The relative nucleophilicity of the secondary and tertiary amines plays a significant role in the extent of this side reaction.

To control the reaction and favor the formation of the tertiary amine, several strategies can be employed:

Stoichiometry Control: Using a precise molar ratio of the reactants can help to minimize over-alkylation.

Choice of Base: The use of a hindered, non-nucleophilic base, such as Hünig's base (N,N-Diisopropylethylamine), can effectively deprotonate the intermediate ammonium salt without competing in the alkylation reaction. google.com

Reaction Conditions: Temperature and reaction time can be optimized to favor the desired mono-alkylation product.

Alternative Methods: Other methods for tertiary amine synthesis exist, such as reductive amination. This involves the reaction of a secondary amine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced to the tertiary amine. youtube.com For instance, a secondary amine can react with an acid chloride to form an amide, which is subsequently reduced to the tertiary amine using a reducing agent like lithium aluminum hydride. youtube.com

The direct alkylation of dibenzylamine with an ethylating agent remains a fundamental and practical approach for the synthesis of this compound, provided the reaction is carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

Spectroscopic and Structural Elucidation of N Ethyldibenzylamine

General Principles of Spectroscopic Analysis for Tertiary Amines

The spectroscopic analysis of tertiary amines like N-Ethyldibenzylamine is guided by fundamental principles that differentiate them from primary and secondary amines. The absence of a hydrogen atom on the nitrogen atom is a key distinguishing feature that profoundly influences their spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). microbenotes.comlibretexts.org

For a tertiary amine, the ¹H NMR spectrum is simplified by the absence of an N-H proton signal, which in primary and secondary amines often appears as a broad signal that can complicate interpretation. ntu.edu.sg The key diagnostic signals for this compound are the protons on the carbons directly attached to the nitrogen atom (α-carbons). These protons are deshielded due to the electron-withdrawing effect of the nitrogen and typically appear in the 2.3-3.0 ppm range. libretexts.org In this compound, this corresponds to the benzylic methylene (B1212753) protons (-CH₂-Ph) and the ethyl group's methylene protons (-CH₂-CH₃).

In ¹³C NMR spectroscopy, the carbon atoms directly bonded to the nitrogen are also deshielded and typically resonate in the 30-65 ppm region. libretexts.orgdocbrown.info The specific chemical shift provides information about the electronic environment of each carbon atom within the molecule. docbrown.info

¹H NMR Spectral Data for this compound nih.gov

| Protons | Multiplicity | Chemical Shift (δ) ppm |

| Aromatic (C₆H₅) | Multiplet | ~7.2-7.4 |

| Benzylic (N-CH₂-Ph) | Singlet | ~3.6 |

| Methylene (N-CH₂-CH₃) | Quartet | ~2.5 |

| Methyl (N-CH₂-CH₃) | Triplet | ~1.1 |

¹³C NMR Spectral Data for this compound nih.gov

| Carbon Atom | Chemical Shift (δ) ppm |

| Aromatic (C₆H₅) - C | ~139 |

| Aromatic (C₆H₅) - CH | ~127-129 |

| Benzylic (N-CH₂-Ph) | ~58 |

| Methylene (N-CH₂-CH₃) | ~47 |

| Methyl (N-CH₂-CH₃) | ~12 |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. solubilityofthings.com A defining characteristic in the IR spectrum of a tertiary amine is the complete absence of N-H stretching vibrations, which are prominent in the 3300-3500 cm⁻¹ region for primary and secondary amines. orgchemboulder.comspectroscopyonline.comoregonstate.edu

The spectrum of this compound is therefore characterized by other key vibrations:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and benzyl (B1604629) methylene groups appear just below 3000 cm⁻¹.

Aromatic Overtones: Weak bands in the 1660-2000 cm⁻¹ region can indicate the substitution pattern of the benzene (B151609) rings.

Aromatic C=C Stretching: Absorptions for the benzene ring skeletal vibrations typically occur in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bonds in aliphatic and aromatic amines is found in the 1020-1335 cm⁻¹ region. orgchemboulder.com These bands can sometimes be weak and difficult to assign definitively in tertiary amines due to the lack of bond polarity. spectroscopyonline.com

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectrometry)

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which promotes electrons from a ground state to a higher energy excited state. technologynetworks.combyjus.com The light-absorbing groups in a molecule are known as chromophores. msu.edu

For this compound, the primary chromophores are the two benzene rings. msu.edu Simple alkyl amines absorb light at wavelengths shorter than 200 nm, which is often outside the range of standard instruments. libretexts.org However, in arylamines, the interaction between the nitrogen's lone pair of electrons and the π-electron system of the aromatic ring can shift the absorption to longer wavelengths. libretexts.orglibretexts.org The spectrum is typically dominated by π → π* transitions of the aromatic rings, which give rise to characteristic absorption bands.

Mass Spectrometric Characterization for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight is 225.33 g/mol . nih.gov

A fundamental principle in the mass spectrometry of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org this compound follows this rule.

The fragmentation of benzylamines under electron ionization (EI) or collision-induced dissociation (CID) is well-characterized. nih.govresearchgate.net The most common fragmentation pathway is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. For benzylamines, this typically involves the cleavage of the C-N bond to form a highly stable benzyl or tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.govacs.org This is often the base peak in the spectrum.

Common Mass Fragments of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 225 | [M]⁺ | Molecular Ion |

| 210 | [M-CH₃]⁺ | Loss of a methyl radical |

| 134 | [M-C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (often base peak) |

X-ray Crystallographic Analysis for Related Tertiary Amines (if applicable to a derivative or analogue with a similar core)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and conformations. However, obtaining single crystals suitable for analysis can be challenging for compounds that are liquids at room temperature, such as this compound.

Mechanistic Investigations of Chemical Reactions Involving N Ethyldibenzylamine

In Vitro Microsomal Metabolism Studies of Tertiary Amines Including N-Ethyldibenzylamine

The primary site of drug metabolism is the liver, where enzymes located in the endoplasmic reticulum of hepatocytes, known as microsomes, play a crucial role. if-pan.krakow.pl In vitro studies using these liver microsomes are a cornerstone for predicting how a compound will be metabolized in the body. creative-biolabs.comdergipark.org.tr Such studies typically involve incubating the compound with microsomal preparations fortified with necessary cofactors like NADPH, which is essential for the function of cytochrome P450 (CYP450) enzymes. nih.govnih.gov

A key study investigated the in vitro microsomal metabolism of this compound (EDBA) and structurally related tertiary amines using rat liver microsomes. nih.gov The research aimed to identify the products of N-oxidation and C-oxidation and to understand how molecular properties influence the metabolic routes. nih.gov The metabolism of tertiary amines is primarily mediated by two main enzyme systems: the cytochrome P450 (CYP450) monooxygenases and the Flavin-containing monooxygenases (FMO). youtube.com CYP450 enzymes are typically responsible for α-carbon oxidation, which leads to dealkylation, while both CYP450 and FMO can mediate N-oxidation. youtube.comnih.gov

N-oxidation is a common metabolic pathway for tertiary amines, resulting in the formation of N-oxides. nih.gov This reaction involves the direct oxidation of the nitrogen atom. admescope.com For many nitrogen-containing compounds, this oxidation is a critical step in their biotransformation. admescope.com

In the case of this compound, in vitro studies with rat liver microsomes have demonstrated that it undergoes metabolism to form its corresponding N-oxide metabolite. nih.gov This finding is consistent with the general understanding of tertiary amine metabolism, where the lone pair of electrons on the nitrogen atom is susceptible to oxidation. admescope.com The formation of N-oxides can represent a significant detoxification pathway, as these metabolites are typically more polar and easily excreted.

The general reaction for the N-oxidation of this compound is as follows: this compound + [O] → this compound N-oxide

Oxidation at the carbon atom adjacent (in the alpha position) to the nitrogen is another major metabolic route for tertiary amines, catalyzed predominantly by CYP450 enzymes. youtube.comnih.gov This process, also known as hydroxylation, involves the insertion of an oxygen atom into a C-H bond on the α-carbon. nih.govsigmaaldrich.com The resulting intermediate is a carbinolamine, which is generally unstable. nih.gov This unstable carbinolamine then spontaneously breaks down, leading to the cleavage of the carbon-nitrogen bond, a process known as dealkylation. nih.gov

For this compound, there are two potential sites for α-carbon oxidation: the methylene (B1212753) carbons of the two benzyl (B1604629) groups and the methylene carbon of the ethyl group. Oxidation at either of these sites initiates the dealkylation process, which is a major observed metabolic fate for this compound. nih.gov

Dealkylation, the removal of an alkyl or arylalkyl group, is a frequent consequence of α-carbon oxidation for tertiary amines. chemicalbook.comfrontiersin.org The mechanism begins with the aforementioned CYP450-mediated hydroxylation of the α-carbon, forming an unstable carbinolamine that fragments into a secondary amine and a carbonyl compound (an aldehyde or ketone). nih.gov

Studies confirm that dealkylation is a primary metabolic pathway for this compound. nih.gov Given its structure, two dealkylation pathways are possible:

N-De-ethylation: Oxidation occurs at the α-carbon of the ethyl group. The resulting carbinolamine intermediate decomposes to form Dibenzylamine (B1670424) and acetaldehyde.

N-Debenzylation: Oxidation occurs at the benzylic carbon of one of the benzyl groups. The intermediate fragments to yield N-Ethylbenzylamine and benzaldehyde (B42025).

Research has shown that dealkylation metabolites are observed as the major products in microsomal incubations of this compound. nih.gov

| Dealkylation Pathway | Site of α-Carbon Oxidation | Resulting Products |

|---|---|---|

| N-De-ethylation | Methylene carbon of the ethyl group | Dibenzylamine and Acetaldehyde |

| N-Debenzylation | Methylene carbon of a benzyl group | N-Ethylbenzylamine and Benzaldehyde |

The metabolic fate of a tertiary amine is significantly influenced by its physicochemical properties, particularly its basicity (pKa) and lipophilicity (LogP). youtube.com

pKa (Basicity): The pKa determines the extent of ionization at physiological pH. The non-protonated, neutral form of the amine is generally considered the species that is attacked by metabolic enzymes. dergipark.org.tr The metabolic N-oxidation of tertiary amines, in particular, has been shown to depend on the pKa of the molecule's nitrogen atom. nih.gov

LogP (Lipophilicity): This parameter measures a compound's affinity for a lipid environment. Higher lipophilicity generally facilitates passage across the microsomal membrane to reach the active sites of CYP450 enzymes. youtube.com

In a comparative study, this compound (EDBA) was analyzed alongside other dibenzylamine derivatives to probe the effect of these parameters. nih.gov EDBA, which has a basic nitrogen and significant lipophilicity, was found to readily undergo both N-oxidation and dealkylation. nih.gov The computed XLogP3 value for this compound is 3.6, indicating considerable lipophilicity. nih.gov The interplay between pKa and LogP governs the substrate's ability to access and bind to the metabolizing enzymes, thereby dictating whether N-oxidation or α-carbon oxidation (dealkylation) will be the predominant pathway. nih.govyoutube.com

| Compound | Key Structural Feature | XLogP3 nih.gov | Observed Metabolic Pathways nih.gov |

|---|---|---|---|

| This compound (EDBA) | Tertiary amine with ethyl and benzyl groups | 3.6 | Dealkylation (major), N-Oxidation |

| Tribenzylamine (TBA) | Three benzyl groups | - | Dealkylation (major), N-Oxidation |

| N,N-Dibenzylaniline (DBAN) | Phenyl group on nitrogen reduces basicity | - | Dealkylation, Phenolic metabolites |

Theoretical and Computational Approaches to Tertiary Amine Reactivity Mechanisms

Beyond experimental studies, theoretical and computational methods provide powerful insights into reaction mechanisms at a molecular level. Techniques like Density Functional Theory (DFT) can be used to model the interactions between a substrate and an enzyme's active site, such as the heme-iron center of a CYP450 enzyme. sigmaaldrich.com

While specific computational studies on this compound are not widely published, the methodology has been successfully applied to other complex amines. For example, DFT calculations have been used to explore the N- and α-carbon oxidation of the drug lapatinib (B449) by CYP3A4. Such studies can calculate the energy barriers for different potential reactions, helping to predict the most likely metabolic pathways.

For this compound, a computational approach could model the following:

Reaction Energetics: Calculating the activation energies for hydrogen atom abstraction from the α-carbons of the ethyl and benzyl groups versus the energy required for direct N-oxidation. This would help explain the observed preference for dealkylation.

Electron Transfer: Modeling the initial single-electron transfer (SET) from the amine nitrogen to the activated oxygen species of the CYP450 enzyme, which is a proposed initial step in the oxidation of many amines.

Steric Factors: Analyzing how the bulky dibenzyl structure fits into the active site of different CYP450 isoforms, which could influence the regioselectivity of the oxidation.

These theoretical models complement experimental data by providing a mechanistic rationale for the observed metabolic products and can be invaluable in predicting the metabolism of new or unstudied compounds.

Reactivity Profiles and Chemical Transformations of N Ethyldibenzylamine

General Reactivity as a Tertiary Amine

As a tertiary amine, N-Ethyldibenzylamine's reactivity is dominated by the nucleophilicity of the nitrogen atom. Unlike primary and secondary amines, it lacks a hydrogen atom on the nitrogen, which precludes it from forming stable amides through direct acylation under standard conditions. Its two benzyl (B1604629) groups and one ethyl group also introduce steric hindrance around the nitrogen, which can influence the rate and feasibility of its reactions compared to less bulky tertiary amines. libretexts.orgresearchgate.net

This compound readily undergoes N-alkylation when treated with alkyl halides. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine's nitrogen on the electrophilic carbon of the alkyl halide. wikipedia.org The process results in the formation of a quaternary ammonium (B1175870) salt, a compound with a positively charged nitrogen atom bonded to four organic substituents. wikipedia.org These salts are permanently charged, regardless of the solution's pH. wikipedia.org

The reaction is a classic example of a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.org Tertiary amines are cleanly alkylated to give quaternary ammonium salts because overalkylation is not possible. libretexts.org For example, the reaction with an alkyl halide such as methyl iodide would yield N-ethyl-N,N-dibenzyl-N-methylammonium iodide.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide | N-Ethyl-N,N-dibenzyl-N-methylammonium Iodide | N-Alkylation (Menshutkin Reaction) |

| This compound | Ethyl Bromide | N,N-Diethyl-N,N-dibenzylammonium Bromide | N-Alkylation (Menshutkin Reaction) |

The reaction of tertiary amines with acylating agents like acyl chlorides does not proceed in the same manner as with primary or secondary amines. pearson.comchemguide.co.uk Because this compound lacks a proton on the nitrogen atom, it cannot form a stable, neutral amide product through nucleophilic acyl substitution. libretexts.org

Instead, this compound can act as a nucleophilic catalyst in acylation reactions. It can activate the acyl chloride by forming a highly reactive N-acylammonium intermediate. This intermediate is then more susceptible to attack by another nucleophile (such as an alcohol or a primary/secondary amine), regenerating the tertiary amine catalyst in the process.

In some cases, reaction with highly reactive acylating agents under forcing conditions can lead to the cleavage of one of the N-alkyl or N-benzyl bonds in a process known as dealkylation or debenzylation.

| Reactants | Role of this compound | Potential Outcome |

|---|---|---|

| This compound, Acyl Chloride, Nucleophile (e.g., Alcohol) | Nucleophilic Catalyst | Formation of an ester from the alcohol and acyl chloride; this compound is regenerated. |

| This compound, Acyl Chloride | Reactant | Formation of a transient, reactive N-acyl-N-ethyldibenzylammonium salt. May lead to dealkylation under certain conditions. |

Role as a Chemical Intermediate in Complex Organic Synthesis

This compound can serve as a versatile intermediate in multi-step organic synthesis. Its structure allows for several synthetic pathways. The tertiary amine functionality is a key reactive site, primarily for the synthesis of quaternary ammonium compounds. These resulting quaternary ammonium salts are themselves valuable, finding use as phase-transfer catalysts, which accelerate reactions between reagents in immiscible solvent systems. wikipedia.org

Advanced Applications and Research Directions of N Ethyldibenzylamine

Application as an Intermediate in Pharmaceutical Synthesis

N-Ethyldibenzylamine serves as a crucial precursor in the synthesis of complex pharmaceutical molecules, most notably in the development of novel therapeutics targeting the central nervous system. A significant example of its application is in the synthesis of ORG 24598 , a potent and selective inhibitor of the glial glycine transporter type 1 (GlyT1) bio-techne.comnih.govrndsystems.com. GlyT1 inhibitors are of considerable interest in pharmaceutical research for their potential in treating schizophrenia and other neurological disorders by modulating glycine levels in the brain mdpi.com.

The synthesis of ORG 24598 involves a multi-step process where this compound is utilized as a key starting material. The structural framework of this compound provides the necessary scaffold for the elaboration of the final drug molecule. The synthesis showcases the importance of this intermediate in constructing the core structure of the GlyT1 inhibitor.

Table 1: this compound in the Synthesis of ORG 24598

| Step | Description | Role of this compound Derivative |

|---|---|---|

| 1 | Initial Reaction | The dibenzyl-protected amine serves as a nucleophile in a reaction with a suitable electrophile to introduce the phenoxypropyl side chain. |

| 2 | Deprotection | The benzyl (B1604629) groups are subsequently removed through catalytic hydrogenation to yield the secondary amine. |

The use of this compound in this context highlights its utility in protecting the nitrogen atom during the initial synthetic steps, which can then be deprotected under specific conditions to allow for further functionalization. This strategy is a common approach in medicinal chemistry to achieve the synthesis of complex molecules with high precision and yield.

Application as an Intermediate in Agrochemical Synthesis

The structural motifs present in this compound, particularly the benzamide-like substructure that can be derived from it, are found in a variety of agrochemicals, including insecticides. While direct, large-scale applications of this compound in current commercial agrochemicals are not extensively documented, its potential as an intermediate for the synthesis of novel pesticides is an active area of research. The development of new insecticidal agents is crucial to address the challenges of pest resistance and to provide more environmentally benign solutions for crop protection.

Research into novel insecticidal compounds has explored N,N'-substituted benzamide derivatives as potential agents against various agricultural pests researchgate.net. These compounds often act as insect growth regulators, disrupting the normal development of insects. The synthesis of such benzamides can potentially start from precursors like this compound, which can be chemically modified to introduce the necessary functional groups for insecticidal activity. For instance, the core structure can be adapted to mimic the binding of natural hormones or to inhibit key enzymes in insects.

Furthermore, the class of anthranilic diamide insecticides, which are highly effective and have a favorable safety profile, share some structural similarities with derivatives that could be synthesized from this compound mdpi.com. These insecticides target the ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis. The exploration of this compound as a scaffold for new diamide insecticides could lead to the discovery of compounds with novel modes of action or improved efficacy against resistant insect populations.

Table 2: Potential Agrochemical Derivatives from this compound

| Agrochemical Class | Potential Derivative Structure | Target Pest/Mode of Action |

|---|---|---|

| Benzamide Insecticides | N-Aryl-N'-ethyldibenzyl Benzamide | Insect Growth Regulation |

Potential Role in Materials Science

The unique chemical structure of this compound also suggests its potential for use in the field of materials science, particularly in the synthesis of functional polymers. The presence of the tertiary amine group and the aromatic benzyl rings allows for its incorporation into polymer chains, either as a monomer or as a functional additive, to impart specific properties to the resulting material.

Amines are widely used in polymer chemistry as curing agents for epoxy resins, as catalysts in polymerization reactions, and as monomers for the synthesis of polyamides and polyimines. The bulky benzyl groups of this compound could introduce steric hindrance, potentially affecting the thermal and mechanical properties of a polymer. For instance, its incorporation into a polymer backbone could increase the glass transition temperature (Tg) and improve thermal stability.

Moreover, the nitrogen atom in this compound can be quaternized to introduce positive charges, making it a candidate for the synthesis of polyelectrolytes or ion-exchange resins. Such materials have applications in water treatment, as flocculants, and in the fabrication of membranes with selective permeability.

Research into thermo-responsive polymers, which exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), is another area where this compound derivatives could be explored. The solubility of such polymers changes dramatically with temperature, making them suitable for applications in drug delivery, smart hydrogels, and sensors. The hydrophobic nature of the benzyl groups combined with the hydrophilic potential of the amine group could be tailored to create polymers with specific thermo-responsive behaviors. While the direct polymerization of this compound has not been extensively reported, its potential as a building block for novel functional materials remains a promising area for future research cmu.educmu.eduresearchgate.netresearchgate.net.

Table 3: Potential Applications of this compound in Materials Science

| Material Type | Potential Role of this compound | Potential Properties and Applications |

|---|---|---|

| Epoxy Resins | Curing Agent | Increased thermal stability and mechanical strength. |

| Polyelectrolytes | Monomer (after quaternization) | Ion-exchange resins, flocculants for water treatment. |

| Functional Polymers | Co-monomer | Modification of thermal properties (Tg), introduction of reactive sites. |

Future Research Avenues and Challenges in N Ethyldibenzylamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-Ethyldibenzylamine often involves the N-alkylation of dibenzylamine (B1670424) with ethyl halides. While effective, this method can suffer from drawbacks such as the use of hazardous reagents and the generation of stoichiometric waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Green chemistry principles offer a roadmap for these advancements. nih.govsoton.ac.uk The use of greener alkylating agents, such as diethyl carbonate or propylene carbonate, presents a more environmentally friendly alternative to conventional ethyl halides. nih.gov These reagents are less toxic and produce benign byproducts. Furthermore, the exploration of catalytic methods that minimize waste and energy consumption is a significant area for future investigation. This includes the use of heterogeneous catalysts for easier separation and recycling, and the development of one-pot, multi-component reactions to increase process efficiency. cam.ac.uk

Biocatalysis emerges as a promising frontier for the synthesis of tertiary amines. nih.govacs.org Engineered enzymes, such as 'ene'-reductases and imine reductases, have shown potential in the asymmetric synthesis of complex amines. acs.orgnih.gov Future research could focus on developing specific biocatalysts for the selective ethylation of dibenzylamine, potentially offering high enantioselectivity and operating under mild, aqueous conditions.

Flow chemistry provides another avenue for process intensification and improved safety. nih.govuc.ptnih.gov Continuous flow systems can offer precise control over reaction parameters, leading to higher yields and purity. nih.govnih.gov The development of a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate easier scale-up. nih.govuc.pt

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Reagents/Catalysts | Advantages | Research Challenges |

| Green Alkylation | Diethyl carbonate, Propylene carbonate | Low toxicity, benign byproducts | Optimization of reaction conditions for high yields |

| Catalytic N-Alkylation | Heterogeneous catalysts (e.g., Ni-based) acs.orgacs.org | Catalyst recyclability, waste reduction | Catalyst deactivation, selectivity control |

| Biocatalysis | Engineered enzymes (e.g., reductases) acs.orgnih.gov | High selectivity, mild conditions, aqueous media | Enzyme discovery and engineering for specific substrates |

| Flow Chemistry | Continuous flow reactors | Improved safety, precise control, easy scale-up nih.govnih.gov | Reactor design, handling of potential solids nih.gov |

Exploration of Diverse Chemical Transformations and Derivatizations

Expanding the chemical space accessible from this compound through diverse transformations and derivatizations is a key area for future research. This will enable the synthesis of novel molecules with potentially interesting properties and applications.

One important avenue is the functionalization of the benzyl (B1604629) groups . Reactions such as electrophilic aromatic substitution could introduce a variety of substituents onto the phenyl rings, thereby modulating the electronic and steric properties of the molecule. Catalytic C-H activation presents a more atom-economical approach to achieve such functionalizations.

The nitrogen atom in this compound can also be a site for further reactions. For instance, oxidation of the nitrogen to form the corresponding N-oxide could lead to new chemical reactivity. A study on the in vitro metabolism of this compound has already indicated the formation of N- and C-oxidation products, suggesting that these transformations are feasible. dergipark.org.tr

Derivatization for specific applications is another important research direction. For example, the introduction of functional groups that can participate in polymerization reactions could allow for the incorporation of the this compound motif into novel materials. Derivatization is also a common strategy to improve the analytical properties of molecules, for instance, by enhancing their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govosti.govresearchgate.netjfda-online.com

Table 2: Potential Chemical Transformations and Derivatizations of this compound

| Transformation/Derivatization | Reagents/Methods | Potential Products | Research Focus |

| Ring Functionalization | Electrophilic substitution, C-H activation | Substituted this compound derivatives | Regioselectivity, catalyst development |

| N-Oxidation | Oxidizing agents | This compound-N-oxide | Exploring the reactivity of the N-oxide |

| Polymerizable Derivatives | Introduction of vinyl or acrylic groups | Monomers for novel polymers | Polymerization studies and material properties |

| Analytical Derivatization | Silylation, acylation osti.govresearchgate.net | Volatile and detectable derivatives | Method development for trace analysis |

Advanced Characterization Techniques for Reaction Intermediates and Products

A thorough understanding of reaction mechanisms and kinetics is essential for process optimization and the rational design of new synthetic routes. The application of advanced characterization techniques to the study of this compound synthesis and its subsequent transformations is a critical area for future research.

In-situ reaction monitoring using spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.comspectroscopyonline.comrsc.orgresearchgate.net This allows for a detailed understanding of reaction kinetics and can help in identifying transient or unstable intermediates that may not be observable through traditional offline analysis. spectroscopyonline.com

Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the unambiguous identification of unknown products and impurities. lcms.cz Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of these molecules, aiding in their structural characterization.

The characterization of reaction intermediates is often challenging due to their low concentration and short lifetimes. Advanced techniques such as in-situ X-ray diffraction (XRD) could be employed, especially in heterogeneous catalytic systems, to monitor changes in the catalyst structure during the reaction. chemrxiv.org

Integration of Computational Chemistry for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, explore reaction mechanisms, and guide experimental design. srce.hrnih.govmdpi.com The integration of computational methods into the study of this compound chemistry holds significant promise.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions in detail. researchgate.netrsc.orgmdpi.comresearchgate.netpku.edu.cn By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most favorable pathways. researchgate.net This information can be used to understand the factors that control reactivity and selectivity, and to predict the outcome of new reactions.

Computational modeling can also be used for the predictive design of novel this compound derivatives with desired properties. srce.hr By calculating properties such as electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, it is possible to screen virtual libraries of compounds and identify candidates with promising characteristics for specific applications. mdpi.com

Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational behavior of this compound and its derivatives, as well as their interactions with other molecules or materials. nih.gov This can be particularly useful in understanding the behavior of these compounds in complex environments, such as in biological systems or as components of materials.

Table 3: Application of Computational Chemistry in this compound Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactions rsc.orgmdpi.compku.edu.cn | Reaction pathways, transition state analysis, understanding selectivity |

| Quantum Mechanics (QM) | Calculation of molecular properties | Electronic structure, spectral predictions, reactivity indices |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions nih.gov | Conformational preferences, intermolecular interactions |

| Virtual Screening | Predictive design of new derivatives | Identification of candidates with desired properties |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Ethyldibenzylamine in laboratory settings?

- Methodological Answer : Traditional synthesis involves condensation reactions between benzylamine derivatives and ethylating agents under controlled conditions. For example, Huang et al. (2013) demonstrated electrochemical methods for synthesizing related dibenzylamine derivatives, highlighting the use of optimized voltage (1.5–2.5 V) and temperature (25–40°C) to improve yield . Safety protocols from TCI America emphasize using closed systems, local exhaust ventilation, and PPE (gloves, lab coats) to mitigate acute toxicity risks during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : To confirm molecular structure via proton and carbon shifts.

- GC-MS : For purity assessment and detection of byproducts (e.g., oxidation residues) .

- HPLC : Validated methods for quantitative analysis, referencing pharmacopeial standards (e.g., USP) where applicable.

Stability testing under varying temperatures (e.g., 4°C vs. ambient) is critical to identify degradation products .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Storage conditions : Keep in sealed, light-resistant containers at ≤20°C to prevent decomposition. TCI America reports instability when exposed to oxidizers, generating hazardous byproducts like CO and NOx .

- Handling : Avoid moisture and incompatible materials (e.g., strong acids/bases). ALADDIN’s guidelines recommend periodic vapor pressure checks to monitor evaporation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in properties (e.g., boiling point, solubility) may arise from impurities or measurement techniques. A systematic approach includes:

- Cross-validating data using NIST-standardized methods (e.g., dynamic viscosity measurements) .

- Replicating experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

- Applying contradiction analysis frameworks to identify overlooked factors (e.g., solvent interactions, isomerism) .

Q. What electrochemical strategies optimize this compound synthesis for green chemistry applications?

- Methodological Answer : Huang et al. (2013) demonstrated electrochemical derivatization of dibenzylamine, achieving >85% yield by:

- Adjusting electrode materials (e.g., Pt vs. carbon) to reduce overpotential.

- Using ionic liquids as eco-friendly solvents to minimize waste .

- Monitoring reaction kinetics via in situ FTIR to detect intermediate species.

Q. How can computational modeling predict this compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- DFT calculations : To map electron density and predict nucleophilic/electrophilic sites.

- MD simulations : For solvent interaction analysis (e.g., polar aprotic solvents vs. water) .

- Validate models against experimental data (e.g., substituent effects on reaction rates) .

Q. What advanced techniques address toxicity discrepancies in this compound exposure studies?

- Methodological Answer :

- In vitro assays : Use hepatocyte models to assess metabolic toxicity (e.g., CYP450 interactions).

- In silico toxicity prediction : Tools like OECD QSAR Toolbox to cross-reference acute oral toxicity (LD50) data .

- Address variability via dose-response studies under OECD Test Guidelines (e.g., TG 423) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.